molecular formula C22H20N2O4S B11367249 1-methanesulfonyl-N-(4-phenoxyphenyl)-2,3-dihydro-1H-indole-5-carboxamide

1-methanesulfonyl-N-(4-phenoxyphenyl)-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B11367249
M. Wt: 408.5 g/mol
InChI Key: CZMDIIZTHPCOGC-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-(4-phenoxyphenyl)-2,3-dihydro-1H-indole-5-carboxamide is a synthetic organic compound It is characterized by its indole core structure, which is substituted with a methanesulfonyl group, a phenoxyphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-(4-phenoxyphenyl)-2,3-dihydro-1H-indole-5-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation, where the indole compound is treated with methanesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Phenoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the phenoxyphenyl group is introduced to the indole core.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-(4-phenoxyphenyl)-2,3-dihydro-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

1-methanesulfonyl-N-(4-phenoxyphenyl)-2,3-dihydro-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-(4-phenoxyphenyl)-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methanesulfonyl-N-(4-phenoxyphenyl)piperidine-3-carboxamide
  • 1-methanesulfonyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide

Uniqueness

1-methanesulfonyl-N-(4-phenoxyphenyl)-2,3-dihydro-1H-indole-5-carboxamide is unique due to its indole core structure, which imparts distinct chemical properties and potential biological activities compared to similar compounds with piperidine cores. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

1-methylsulfonyl-N-(4-phenoxyphenyl)-2,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C22H20N2O4S/c1-29(26,27)24-14-13-16-15-17(7-12-21(16)24)22(25)23-18-8-10-20(11-9-18)28-19-5-3-2-4-6-19/h2-12,15H,13-14H2,1H3,(H,23,25)

InChI Key

CZMDIIZTHPCOGC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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